molecular formula C22H27N3O5 B11031006 Ethyl 4-[(8-methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate

Ethyl 4-[(8-methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B11031006
M. Wt: 413.5 g/mol
InChI Key: SRWYIWANWFGWFW-UHFFFAOYSA-N
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Description

Ethyl 4-[(8-methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate is a complex heterocyclic compound. Let’s break down its structure:

  • The core structure consists of a pyrazine ring fused with a quinoline ring system.
  • The compound contains an ethyl ester group (C₂H₅COO-) attached to the tetrahydro-1(2H)-pyrazinecarboxylate moiety.
  • The 8-methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL group is intricately incorporated.

Chemical Reactions Analysis

The compound may undergo various reactions:

    Oxidation: Oxidative processes could modify the quinoline or pyrazine moieties.

    Reduction: Reduction of the ester group or other functionalities.

    Substitution: Nucleophilic substitution reactions at various positions. Common reagents and conditions would depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

    Medicinal Chemistry: Investigating its pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory effects.

    Biological Studies: Assessing its impact on cellular processes.

    Industry: Possible use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate this.

Comparison with Similar Compounds

While direct comparisons are challenging due to its unique structure, related compounds include:

    Carbazole derivatives: Similar fused ring systems.

    Indole derivatives: Given the indole moiety present.

    Quinoline-based compounds: Sharing the quinoline core.

Remember that research in this area is ongoing, and new insights may emerge.

Properties

Molecular Formula

C22H27N3O5

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 4-[(6-methoxy-11,11-dimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H27N3O5/c1-5-30-21(28)24-8-6-23(7-9-24)13-14-12-22(2,3)25-18-16(14)10-15(29-4)11-17(18)19(26)20(25)27/h10-12H,5-9,13H2,1-4H3

InChI Key

SRWYIWANWFGWFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(N3C4=C2C=C(C=C4C(=O)C3=O)OC)(C)C

Origin of Product

United States

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